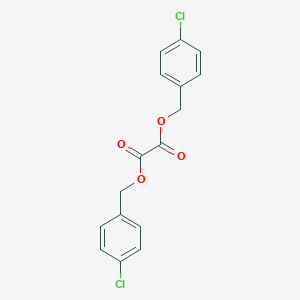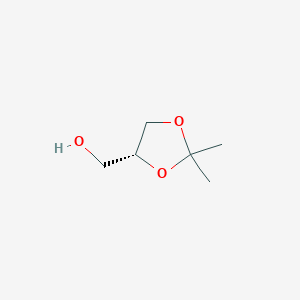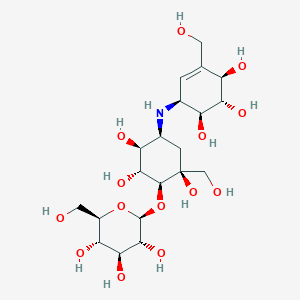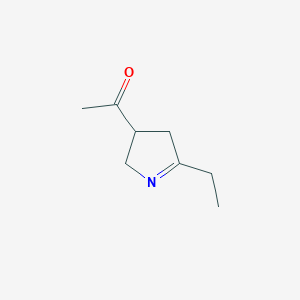![molecular formula C14H17ClO3 B027527 8-(4-Clorofenil)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 126991-59-1](/img/structure/B27527.png)
8-(4-Clorofenil)-1,4-dioxaspiro[4.5]decan-8-ol
Descripción general
Descripción
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol is a compound with potential applications in various fields such as organic chemistry and material science. It is recognized for its unique molecular structure, which contributes to its diverse chemical properties and reactivity.
Synthesis Analysis
The synthesis of related compounds, such as 1,4-Dioxaspiro[4.5]decan-8-one, has been achieved through methods like selective deketalization in acidic solutions, demonstrating a high yield and efficiency under optimized conditions (Zhang Feng-bao, 2006). Other synthetic methods include sonochemical methods in the presence of catalysts, as demonstrated in the synthesis of derivatives from oleic acid (Y. S. Kurniawan et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds like 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate has been studied through single-crystal X-ray diffraction, revealing complex structural conformations and interactions (Wang et al., 2011).
Chemical Reactions and Properties
Compounds in this class have shown reactivity in various chemical reactions, often resulting in the formation of novel compounds with potential applications in fields like material science. For example, the synthesis of organic nonlinear optical materials from similar compounds demonstrates the versatility of these substances in advanced applications (K. Kagawa et al., 1994).
Aplicaciones Científicas De Investigación
Intermediarios de Síntesis Orgánica
Este compuesto sirve como intermedio en la síntesis de diversas moléculas orgánicas. Su estructura espirocíclica, que incluye tanto un componente heterocíclico como un componente fenilo, lo convierte en un precursor versátil para la construcción de compuestos orgánicos complejos con posibles aplicaciones en productos farmacéuticos y agroquímicos .
Catálisis Asimétrica
La naturaleza quiral del marco espirocíclico permite su uso en catálisis asimétrica. Los investigadores han explorado su utilidad en la creación de productos enantioméricamente enriquecidos, que son cruciales para el desarrollo de medicamentos con alta especificidad y efectos secundarios reducidos .
Ciencia de los Materiales
En la ciencia de los materiales, las características estructurales únicas del compuesto pueden explotarse para sintetizar nuevos polímeros o copolímeros. Estos materiales podrían tener propiedades mecánicas mejoradas o utilizarse en la creación de plásticos especiales con características específicas .
Química Medicinal
En química medicinal, el compuesto puede utilizarse para desarrollar nuevos agentes terapéuticos. Su estructura podría modificarse para interactuar con objetivos biológicos, lo que podría conducir al descubrimiento de nuevos medicamentos para tratar diversas enfermedades .
Química Analítica
Las propiedades químicas y físicas distintivas del compuesto lo hacen adecuado como material estándar o de referencia en química analítica. Podría utilizarse para calibrar instrumentos o validar métodos analíticos, asegurando la precisión y exactitud en el análisis químico .
Química Ambiental
Debido a su estabilidad y reactividad, este compuesto podría estudiarse por su comportamiento en los sistemas ambientales. Podría utilizarse para comprender el destino de compuestos orgánicos similares en el medio ambiente o para desarrollar métodos para su detección y cuantificación .
Educación Química
Como un compuesto con una estructura única, puede utilizarse como herramienta de enseñanza en la educación química para ilustrar conceptos como los compuestos espiro, los heterociclos y los compuestos orgánicos clorados. Puede ayudar a los estudiantes a comprender la complejidad y la diversidad de la química orgánica .
Investigación Bioquímica
Finalmente, en la investigación bioquímica, el compuesto podría utilizarse para investigar la función de las enzimas que interactúan con estructuras similares. Esto podría proporcionar información sobre los mecanismos enzimáticos y ayudar en el diseño de inhibidores o activadores enzimáticos .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO3/c15-12-3-1-11(2-4-12)13(16)5-7-14(8-6-13)17-9-10-18-14/h1-4,16H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPILSHSOLNVPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C3=CC=C(C=C3)Cl)O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562249 | |
| Record name | 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126991-59-1 | |
| Record name | 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














